molecular formula C26H23N3O2 B2765312 3-benzyl-5-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189698-60-9

3-benzyl-5-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2765312
CAS RN: 1189698-60-9
M. Wt: 409.489
InChI Key: RBGMSQFNKYEVOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been achieved through various methods. For instance, the mono and dialkylation of pyridazino [4,5- b ]indole were achieved with a set of alkylating agents, including amyl bromide, allyl bromide, benzyl bromide and ethyl chloroacetate in the presence of K2CO3/acetone or KOH/DMSO . All the alkylation reactions were found to proceed via N-alkylation .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the 13C spectrum of a related compound showed peaks at δ 54.1, 40.5 and 11.0 corresponding to the benzylic carbon, methylene carbon linked to indole nitrogen and the methyl group present in the pyridazinone ring, respectively .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively. For instance, the hydrazinolysis of mono and di-esters gave the target hydrazides, which displayed promising, potent, and significant cytotoxic activity against the MCF-7 cell line .

Scientific Research Applications

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. DOI:10.1039/C3CS60197H Kasralikar, G. S., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-7. DOI:10.1186/s43094-020-00141-y ChemicalBook. (n.d.). 3-Methoxybenzylamine | 5071-96-5. Link

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with various biological targets.

Mode of Action

It’s known that indole derivatives can possess various biological activities . The compound’s interaction with its targets could result in changes at the molecular and cellular level, potentially influencing various biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s likely that the compound could have diverse effects at the molecular and cellular level.

properties

IUPAC Name

3-benzyl-5-[(3-methoxyphenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-18-11-12-23-22(13-18)24-25(29(23)16-20-9-6-10-21(14-20)31-2)26(30)28(17-27-24)15-19-7-4-3-5-8-19/h3-14,17H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGMSQFNKYEVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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